

Perthane: A Technical Overview of Synonyms, Alternative Names, and Toxicological Profile

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Compound of Interest

Compound Name: *Perthane*

Cat. No.: *B1679655*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical **Perthane**, including its various synonyms and alternative names. The document delves into its toxicological profile, with a focus on its effects on the adrenal cortex and mammary tissue. Detailed methodologies from relevant studies are presented to facilitate further research and understanding of this compound.

Chemical Identity: Synonyms and Alternative Names

Perthane is an organochlorine insecticide.[1] A comprehensive list of its synonyms and alternative names is provided in Table 1 for clear identification and cross-referencing in research and literature.

Identifier Type	Name/Value	Source
Common Name	Perthane	[2][3][4]
IUPAC Name	1,1-Dichloro-2,2-bis(4-ethylphenyl)ethane	[2]
CAS Registry Number	72-56-0	
Chemical Formula	C18H20Cl2	
Molecular Weight	307.26 g/mol	
Synonyms	1,1'-(2,2-dichloroethylidene)bis(4-ethylbenzene)	
	1,1-Bis-(4-Ethylphenyl)-2,2-dichloroethane	
	1,1-Bis(p-Ethylphenyl)-2,2-dichloroethane	
	1,1-Dichloro-2,2-bis(ethylphenyl)ethane	
	1,1-dichloro-2,2-bis(p-ethylphenyl)-ethan	
	1-[2,2-Dichloro-1-(4-ethylphenyl)ethyl]-4-ethylbenzene	
	2,2-bis(p-ethylphenyl)-1,1-dichloro-ethan	
	2,2-Dichloro-1,1-bis(p-ethylphenyl)ethane	
	Benzene, 1,1'-(2,2-dichloroethylidene)bis[4-ethyl-	
	Di(p-ethylphenyl)dichloroethane	

Diethyl-diphenyl
dichloroethane

ENT 17,082

Ethane, 1,1-dichloro-2,2-bis(p-
ethylphenyl)-

Ethyl-DDD

Ethylan

p,p'-Ethyl-DDD

Q 137

Rhothane

Toxicological Profile

Perthane has been noted for its distinct toxicological effects, particularly on the adrenal cortex and its potential influence on mammary gland tumors.

Adrenocortical Atrophy

Perthane has been shown to cause atrophy of the adrenal cortex. This effect is believed to be mediated through the inhibition of steroidogenesis.

The following protocol is adapted from a study investigating the effects of a related compound, o,p'-DDD, on adrenal gland homogenates and can be used as a basis for studying **Perthane**.

Objective: To determine the direct inhibitory effect of **Perthane** on corticosteroid synthesis in adrenal tissue.

Materials:

- Adrenal glands from dogs.
- 0.25M Sucrose solution
- **Perthane**

- Propylene glycol (as a solvent for **Perthane**)
- Blood plasma
- Corticosteroid precursors (e.g., progesterone or deoxycorticosterone)
- Incubation system (e.g., water bath shaker)
- Method for quantifying 11-hydroxycorticosteroids (11-OHCS)

Procedure:

- Prepare 2% homogenates of the adrenal glands in 0.25M sucrose solution.
- Set up an incubation system containing the adrenal homogenate.
- Add a known concentration of a corticosteroid precursor (e.g., 50 µg of progesterone or deoxycorticosterone) to the incubation medium.
- Prepare different concentrations of **Perthane** dissolved in propylene glycol.
- Add the **Perthane** solutions and blood plasma to the incubation system.
- Incubate the mixture for 1 hour at a controlled temperature.
- Following incubation, determine the concentration of 11-OHCS in the incubation medium.
- A decrease in the production of 11-OHCS in the presence of **Perthane** would indicate an inhibitory effect on steroidogenesis.

Mammary Carcinoma Prevention

Some studies have suggested that **Perthane** may prevent the formation of spontaneous mammary carcinomas. While a specific protocol for testing the preventative effects of **Perthane** on mammary carcinogenesis was not found in the reviewed literature, the following is a generalized protocol for inducing mammary tumors in rats, which can be adapted to study the inhibitory potential of a test compound like **Perthane**.

This protocol is based on studies using 7,12-dimethylbenz[a]anthracene (DMBA) to induce mammary tumors. To test the preventative effects of **Perthane**, a group of animals would be pre-treated with **Perthane** before and/or during DMBA administration.

Objective: To assess the potential of **Perthane** to prevent or reduce the incidence and growth of chemically-induced mammary tumors.

Materials:

- Female Sprague-Dawley rats (typically 45-55 days old)
- 7,12-dimethylbenz[a]anthracene (DMBA)
- Vehicle for DMBA (e.g., corn oil)
- **Perthane**
- Vehicle for **Perthane**
- Animal housing and care facilities
- Calipers for tumor measurement
- Histopathology equipment

Procedure:

- Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
- Grouping: Divide the rats into at least four groups:
 - Group 1 (Control): Receives the vehicle for both DMBA and **Perthane**.
 - Group 2 (DMBA): Receives DMBA and the vehicle for **Perthane**.
 - Group 3 (**Perthane** + DMBA): Receives **Perthane** and DMBA.
 - Group 4 (**Perthane** only): Receives **Perthane** and the vehicle for DMBA.

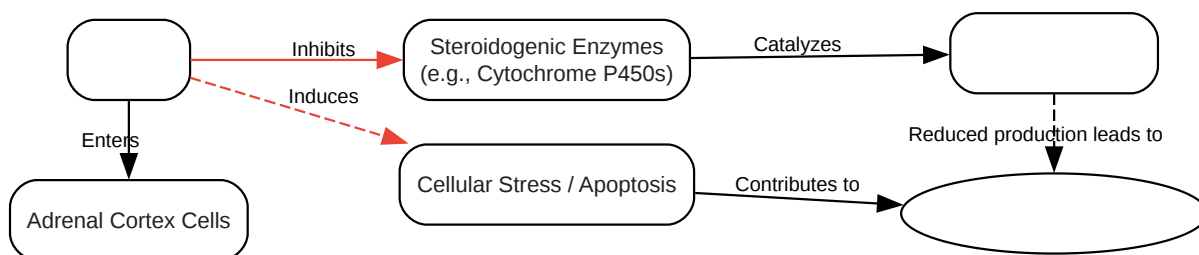
- **Perthane Administration:** Administer **Perthane** (or its vehicle) to the respective groups according to a predetermined schedule (e.g., daily oral gavage) starting before DMBA administration and continuing for a specified period.
- **DMBA Administration:** Induce mammary tumors by administering DMBA. A common method is subcutaneous injection into the mammary fat pad. For example, a single dose of 80 mg/kg body weight can be used.
- **Tumor Monitoring:** Palpate the mammary glands weekly to detect the appearance of tumors. Measure the size of any palpable tumors with calipers.
- **Study Termination:** The study can be terminated after a predefined period (e.g., 3 months), or when tumors in the control group reach a certain size.
- **Data Collection and Analysis:** At necropsy, excise the tumors and normal mammary tissue for histopathological examination. Compare the tumor incidence, latency, and multiplicity between the different groups. A significant reduction in these parameters in the "**Perthane** + DMBA" group compared to the "DMBA" group would suggest a preventative effect of **Perthane**.

Potential Signaling and Metabolic Pathways

While specific signaling pathways for **Perthane** are not well-elucidated, its action as an organochlorine pesticide suggests potential mechanisms of toxicity. Furthermore, its metabolism can be predicted based on general biotransformation pathways.

Postulated Signaling Pathway for Adrenocortical Atrophy

The atrophy of the adrenal cortex caused by **Perthane** likely involves the disruption of steroidogenesis. This can occur through the inhibition of key enzymes in the steroid synthesis pathway. A simplified, hypothetical signaling pathway is presented below.

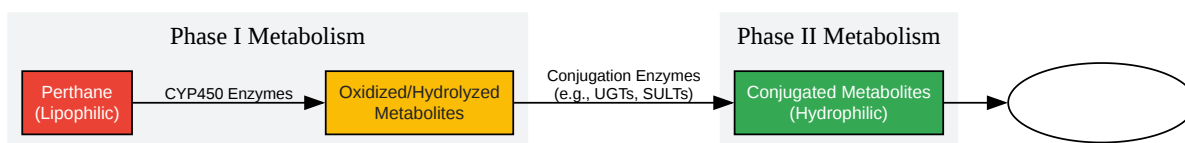


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Caption: Hypothetical pathway of **Perthane**-induced adrenocortical atrophy.

General Metabolic Pathway of Perthane

The biotransformation of **Perthane**, like other xenobiotics, likely involves Phase I and Phase II metabolic reactions, primarily in the liver, to increase its water solubility and facilitate excretion.



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Caption: Generalized metabolic pathway for the biotransformation of **Perthane**.
Caption: Generalized metabolic pathway for the biotransformation of **Perthane**.

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